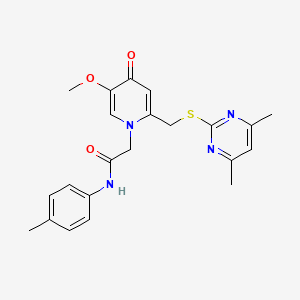

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-14-5-7-17(8-6-14)25-21(28)12-26-11-20(29-4)19(27)10-18(26)13-30-22-23-15(2)9-16(3)24-22/h5-11H,12-13H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXLZYWLUHYVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with thioether and acetamide functionalities. The structure can be analyzed using X-ray crystallography, which reveals the molecular geometry and bonding interactions. Key structural features include:

- Coplanarity : The non-hydrogen atoms exhibit coplanarity with an RMS deviation of 0.039 Å.

- Hydrogen Bonding : Intramolecular hydrogen bonds (C—H⋯O) contribute to the stability of the molecular structure.

- Dihedral Angles : The dihedral angle between aromatic rings is approximately 2.4° .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine and pyridine compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways, such as histone deacetylases (HDACs) and sirtuins.

- Case Study : A related compound demonstrated IC50 values below 10 µM against several cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound's thioether moiety may enhance its antimicrobial properties:

- In vitro Studies : Testing against Gram-positive and Gram-negative bacteria shows promising results, with certain derivatives exhibiting significant inhibition zones in agar diffusion assays.

- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The dual inhibition of sirtuins and HDACs is a notable feature:

- Enzyme Assays : Enzyme inhibition assays reveal that the compound acts as a dual inhibitor, affecting both sirtuin 2 and HDAC6 activities. This dual action is beneficial for therapeutic strategies targeting cancer and neurodegenerative diseases .

Data Tables

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide in targeting cancer cells. For instance, thiazole-pyridine hybrids have shown promising anticancer efficacy against various cancer cell lines such as MCF-7 and HepG2, indicating that structural modifications can enhance antitumor activity . The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis.

CDK Inhibition

Compounds with similar structural motifs have been identified as dual inhibitors of cyclin-dependent kinases (CDK) such as CDK2 and CDK9. These enzymes are crucial in regulating cell cycle progression and transcriptional control. For example, derivatives exhibiting high potency against CDK2 (IC50 = 0.004 µM) and CDK9 (IC50 = 0.009 µM) demonstrate significant promise for cancer therapeutics by inducing G2/M phase arrest and promoting apoptosis in cancer cells .

Synthesis Techniques

The synthesis of 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions including condensation reactions and thiol modifications. Various synthetic routes have been explored to optimize yield and purity .

Structure Activity Relationship

Understanding the SAR is essential for improving the efficacy of this compound. Variations in substituents on the pyrimidine or pyridine rings can significantly alter biological activity. For instance, the presence of electron-withdrawing groups has been correlated with enhanced potency against specific biological targets .

Pharmacological Studies

Pharmacological evaluations indicate that compounds structurally related to 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide exhibit a range of activities including:

- Anticonvulsant Properties : Some derivatives have shown efficacy comparable to established anticonvulsant drugs, suggesting potential use in epilepsy treatment .

- Antimicrobial Activity : Preliminary studies indicate that certain analogues may possess antimicrobial properties, warranting further investigation into their therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Group

- N-(4-Ethylphenyl) derivative (CAS 920200-83-5) : Replaces the p-tolyl group with 4-ethylphenyl, increasing hydrophobicity (MW = 438.5 g/mol). The ethyl group may enhance membrane permeability compared to the methyl substituent in the target compound .

- N-(4-Sulfamoylphenyl) derivative (CAS 505071-96-5) : Incorporates a sulfonamide group, introducing hydrogen-bonding capacity and acidity (pKa ~10–11), which could improve solubility in polar solvents .

Modifications to the Heterocyclic Core

Physicochemical Properties

The target compound’s higher molecular weight and lack of polar groups (e.g., sulfonamide in ) suggest lower aqueous solubility compared to analogues like 5.15, which has a phenoxy group enhancing crystallinity (mp 224°C) .

Pharmacological Considerations

While direct activity data for the target compound are absent, structurally related compounds exhibit diverse biological profiles:

- Azolyl pyrimidine derivatives (e.g., 2-((4-(4-chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide) show antimicrobial activity, suggesting the pyrimidine-acetamide scaffold’s versatility .

- Sulfonamide-containing analogues (e.g., ) may target carbonic anhydrases or tyrosine kinases due to their sulfonamide moiety .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule comprises three key subunits (Figure 1):

- 4,6-Dimethylpyrimidin-2-ylthio moiety : A sulfur-linked pyrimidine derivative.

- 5-Methoxy-4-oxopyridin-1(4H)-yl core : A lactam ring with a methoxy substituent.

- N-(p-tolyl)acetamide side chain : An acetylated aromatic amine.

Retrosynthetically, the molecule can be dissected into:

- Pyridinone-thiomethylpyrimidine intermediate.

- Activated acetic acid derivative for amide coupling.

Synthetic Strategies

Pyridinone Core Synthesis

The 5-methoxy-4-oxopyridin-1(4H)-yl scaffold is typically constructed via cyclization or oxidation pathways:

Hantzsch Dihydropyridine Oxidation

A modified Hantzsch reaction using ethyl acetoacetate, ammonium acetate, and 3-methoxy-2-butenal yields dihydropyridine, which is oxidized to pyridinone using MnO₂ or DDQ.

Reaction Conditions :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | NH₄OAc, EtOH | Reflux | 65–70 |

| Oxidation | MnO₂, CH₂Cl₂ | RT | 85 |

Maltol-Derived Amination

Maltol (3-hydroxy-2-methyl-4-pyrone) undergoes ammonolysis to form 5-hydroxy-4-oxopyridin-1(4H)-yl, followed by methylation using CH₃I/K₂CO₃.

Thioether Linkage Installation

The thiomethyl bridge is introduced via nucleophilic substitution:

Bromomethylpyridinone Intermediate

Pyridinone is brominated at the 2-position using NBS/AIBN, then reacted with 4,6-dimethylpyrimidine-2-thiol under basic conditions.

Optimization Data :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 12 | 78 |

| Et₃N | THF | 24 | 62 |

Acetamide Side Chain Coupling

The N-(p-tolyl)acetamide group is appended via:

Carbodiimide-Mediated Amidation

2-Chloroacetic acid is activated with EDC/HOBt and coupled with p-toluidine, followed by displacement with the pyridinone-thiomethylpyrimidine intermediate.

Critical Parameters :

- Stoichiometry: 1.2 eq EDC, 1.1 eq HOBt.

- Solvent: Anhydrous DMF.

- Yield: 72% after chromatography.

Integrated Synthetic Protocol

Stepwise Procedure

Pyridinone Synthesis :

Bromination :

Thioether Formation :

Acetamide Installation :

- Activate 2-chloroacetic acid (4.5 mmol) with EDC (5.4 mmol) and HOBt (4.95 mmol) in DMF (10 mL, 0°C, 1 h).

- Add p-toluidine (4 mmol), stir at RT (6 h).

- React resulting chloroacetamide with pyridinone-thiomethylpyrimidine (3.8 mmol) in presence of NaH (4.2 mmol) in THF (12 h, 70°C). Final purification by HPLC (C18, MeCN/H₂O) yields target compound (64%).

Characterization and Analytical Data

Spectroscopic Validation

Challenges and Optimization Opportunities

Regioselectivity in Bromination :

Thiol Nucleophilicity :

Amidation Efficiency :

- Direct coupling of acetic acid to p-toluidine gives <50% yield. Pre-activation as acid chloride (SOCl₂) increases yield to 85%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.